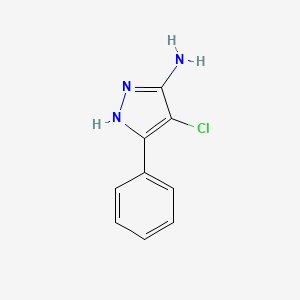

4-Chloro-5-phenyl-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of catalysts. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was performed by a condensation/cyclization reaction of a chalcone derivative with (3-chlorophenyl)hydrazine hydrochloride .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular and crystal structure of pyrazole derivatives. For example, the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one was solved using direct methods and refined by full matrix least-squares procedures . The molecular structure of 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one was characterized by X-ray diffraction, revealing a disordered phenyl ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidation and cyclization. The use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent for the conversion of pyrazolines to pyrazoles under mild conditions is an example of such chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods and computational chemistry. Vibrational spectra, HOMO-LUMO analysis, and molecular docking studies provide insights into the properties of these compounds. For instance, the vibrational and structural properties of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone were analyzed using density functional theory (DFT) . Theoretical studies on 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one provided information on molecular geometry, vibrational wave numbers, and frontier molecular orbitals .

Case Studies

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Pyrazole derivatives are pivotal in the synthesis of heterocycles, displaying wide-ranging applications in medicinal chemistry and the development of novel compounds with potential therapeutic uses. For instance, pyrazoline and pyrazole scaffolds are instrumental in generating a variety of heterocyclic compounds, including imidazoles, thiazoles, and pyrimidines, due to their reactivity and versatility. These scaffolds serve as key intermediates for the development of compounds with enhanced biological and pharmacological properties (Gomaa & Ali, 2020; Becerra, Abonía, & Castillo, 2022).

Biological and Pharmacological Applications

Pyrazoline derivatives have been explored for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds have been found to possess a broad spectrum of biological properties, making them attractive targets for drug development. For example, recent studies have highlighted the antimicrobial and antifungal potential of pyrazole derivatives, indicating their utility in developing new therapeutic agents (Kumar, Bansal, & Goyal, 2020; Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Synthetic Pathways and Catalysis

Research into pyrazoline and pyrazole derivatives also encompasses the development of novel synthetic methodologies, including multicomponent reactions (MCRs) that offer efficient pathways to these heterocycles. These synthetic strategies are crucial for designing molecules with potential applications in various fields, including as catalysts and in material science (Dar & Shamsuzzaman, 2015; Becerra, Abonía, & Castillo, 2022).

Zukünftige Richtungen

Pyrazole and its derivatives have attracted the attention of many researchers due to their diverse biological activities and their presence in pharmacological agents of diverse therapeutic categories . This suggests that “4-Chloro-5-phenyl-2H-pyrazol-3-ylamine” and similar compounds may continue to be a focus of research in the future.

Wirkmechanismus

Target of Action

Pyrazole derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological effects .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities .

Eigenschaften

IUPAC Name |

4-chloro-5-phenyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIPSHYTEXGVBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357131 |

Source

|

| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50671-38-0 |

Source

|

| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.